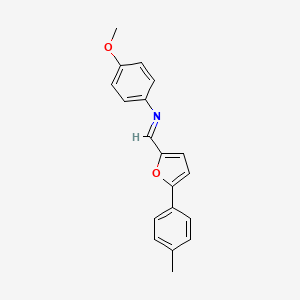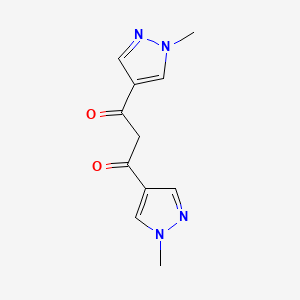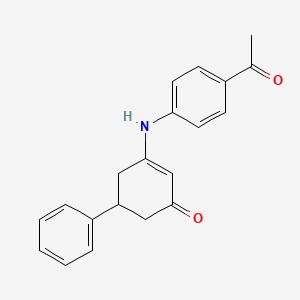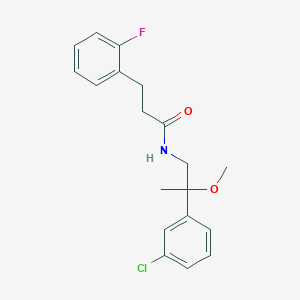
(4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves various organic chemistry techniques. For instance, the synthesis of some 2-methoxyphenols derivatives was reported, which involved the design and synthesis of six compounds containing the 2-methoxyphenol moiety core structure .
Chemical Reactions Analysis
The chemical reactions involving “(4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine” are not explicitly mentioned in the available resources .
Scientific Research Applications
Potential in Anticancer Studies
Palladium(II) and platinum(II) complexes containing benzimidazole ligands, including molecules structurally related to (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine, have been synthesized and studied for their anticancer properties. These complexes showed activity against various cancer cell lines, highlighting the potential of such compounds in developing new anticancer treatments (Ghani & Mansour, 2011).
Applications in Material Science
The synthesis and characterization of polymers with triarylamine pendant groups demonstrate the material science applications of compounds related to this compound. Such polymers exhibit reversible redox properties, making them suitable for high-spin organic materials with potential applications in electronics and photonics (Kurata, Pu, & Nishide, 2007).
Synthesis and Structural Studies
The synthesis, molecular, and solid-state structure of molecules closely related to the query compound has been extensively studied, providing insights into their chemical properties and potential applications. For example, studies involving X-ray powder diffraction and DFT analyses offer detailed structural understanding, which is crucial for tailoring these compounds for specific applications (Rahmani et al., 2017).
Enhancing Reactivity through Novel Building Blocks
Research into renewable phenolic compounds like phloretic acid explores how these molecules can enhance the reactivity of other compounds towards specific chemical reactions. This approach opens new pathways for synthesizing materials with improved properties and underscores the importance of structural manipulation in chemical synthesis (Trejo-Machin et al., 2017).
Future Directions
properties
IUPAC Name |
N-(4-methoxyphenyl)-1-[5-(4-methylphenyl)furan-2-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-14-3-5-15(6-4-14)19-12-11-18(22-19)13-20-16-7-9-17(21-2)10-8-16/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUHQIAEXMFQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-4-[(4-methylphenyl)sulfonylamino]butanamide](/img/structure/B2654780.png)

![5-(2-Anilinovinyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2654783.png)
![N-([2,2'-bifuran]-5-ylmethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2654786.png)
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2654789.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2654797.png)

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2654799.png)
